(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methyl group and a 4-methylphenyl group attached to a pentan-1-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 4-methylbromobenzene and magnesium in anhydrous ether. This reagent is then reacted with 2-methylpentanal to form the desired alcohol.
Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale Grignard reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-5-(4-methylphenyl)pentan-2-one or 2-Methyl-5-(4-methylphenyl)pentanoic acid.
Reduction: 2-Methyl-5-(4-methylphenyl)pentane.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentan-1-ol backbone but lacking the methyl and phenyl substituents.
2-Methyl-3-(4-methylphenyl)pentan-1-ol: A structural isomer with different positioning of the methyl and phenyl groups.
Uniqueness
(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is unique due to its chiral center and specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring chiral purity and specific reactivity.
Properties
IUPAC Name |
(2R)-2-methyl-5-(4-methylphenyl)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLUHRZTYAKOW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.